Glucose, 6-deoxy-6-fluoro-

描述

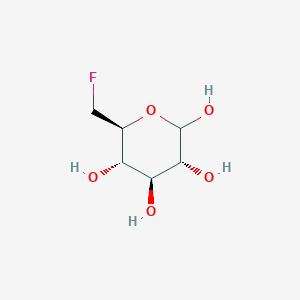

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-25-6 | |

| Record name | Glucose, 6-deoxy-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 6 Fluoro 6 Deoxy D Glucopyranose and Its Radioligands

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized precursors. This combination of chemical and biological catalysis allows for the efficient production of complex molecules under mild reaction conditions.

Multi-Enzymatic Reaction Cascades for Fluorinated Sugar Nucleotides

The synthesis of nucleotide sugars is a critical step for their subsequent use by glycosyltransferases to build complex carbohydrates. Multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next, are powerful for creating these activated sugar donors. researchgate.netsciepublish.com For instance, the synthesis of uridine (B1682114) 5'-diphosphate (UDP) activated fluorinated sugars has been achieved using such cascades. rsc.org

A notable strategy involves starting from a fluorinated monosaccharide phosphate (B84403), such as 6-deoxy-6-fluoro-α-D-glucose 1-phosphate (6F-Glc-1P). nih.gov This precursor can then be converted into the corresponding nucleotide sugar by an appropriate pyrophosphorylase. Researchers have successfully used enzyme cascades to produce various nucleotide sugars, demonstrating the feasibility of this approach for generating donors like UDP-6-fluoro-6-deoxy-D-glucose. researchgate.netacs.org The efficiency of these cascades relies on the substrate tolerance of the involved enzymes, such as pyrophosphorylases and dehydrogenases, which must accept the fluorinated analogs. acs.orgacs.org

One-Pot Enzymatic Protocols for Glycoside Synthesis

"One-pot" enzymatic synthesis represents a highly efficient methodology where multiple enzymatic reactions are carried out sequentially in a single reaction vessel. sciepublish.com This approach minimizes the need for intermediate purification steps, saving time and resources. sciepublish.com A successful one-pot synthesis of a 6-deoxy-6-fluoro-D-glucosyl ester has been demonstrated, showcasing the power of this technique. nih.govmanchester.ac.uk

In one example, the synthesis started from the D-galacto series and utilized a cascade of four different enzymes:

Escherichia coli galactokinase (GalK)

Galactose-1-phosphate uridylyltransferase (GalPUT)

Uridine-5'-diphosphogalactose 4-epimerase (GalE)

Oat root glucosyltransferase (SAD10)

This multi-enzyme system effectively converted the starting materials into the desired 6-deoxy-6-fluoro-D-glucosyl product. nih.govmanchester.ac.uk This highlights the ability to construct complex fluorinated glycosides through a carefully orchestrated enzymatic assembly line in a single pot.

Chemical Synthesis Strategies

Purely chemical methods provide versatile and robust routes to 6-Fluoro-6-deoxy-D-glucopyranose, often involving the strategic manipulation of protecting groups and the use of specialized fluorinating reagents.

Nucleophilic Fluorination Techniques (e.g., [¹⁸F]Fluoride Incorporation)

Nucleophilic fluorination is a cornerstone for synthesizing fluorinated sugars, particularly radiolabeled variants for imaging techniques like Positron Emission Tomography (PET). nih.gov The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) provides a well-established blueprint for these reactions. nih.govumich.eduresearchgate.net The process involves the nucleophilic substitution of a good leaving group, such as a triflate, on a protected sugar precursor with [¹⁸F]fluoride ion. nih.govnih.gov

For the synthesis of 6-fluoro-6-deoxy-D-glucopyranose derivatives, a similar strategy is employed. The primary hydroxyl group at the C-6 position is first converted into an excellent leaving group. Then, this group is displaced by a fluoride (B91410) ion in an S_N2 reaction. For radiolabeling, no-carrier-added [¹⁸F]fluoride is typically trapped on an anion exchange resin, dried, and then reacted with the sugar precursor in an anhydrous, polar aprotic solvent. nih.govacs.org The use of a phase-transfer catalyst, like a cryptand (e.g., Kryptofix 2.2.2) or a tetralkylammonium salt, is crucial to enhance the solubility and nucleophilicity of the fluoride ion. researchgate.netacs.org

Selective Fluoride Displacement in Glucopyranose Derivatives

The selective synthesis of 6-Fluoro-6-deoxy-D-glucopyranose relies on the targeted displacement of a leaving group specifically installed at the C-6 position. mdpi.com The primary hydroxyl group at C-6 is more reactive than the secondary hydroxyls on the pyranose ring, allowing for its selective modification.

A common synthetic route involves:

Protection: The other hydroxyl groups of the glucose molecule are protected to prevent side reactions.

Activation: The primary hydroxyl at C-6 is converted into a good leaving group, often a sulfonate ester like tosylate (OTs) or mesylate (OMs).

Displacement: The activated precursor is treated with a fluoride salt (e.g., potassium fluoride) in a suitable solvent to displace the leaving group with fluoride.

Deprotection: The protecting groups are removed to yield the final product.

This strategy leverages the inherent reactivity of the C-6 position and is a fundamental approach in carbohydrate chemistry for site-selective modifications. mdpi.comnih.gov

Role of Fluorinating Reagents (e.g., DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for deoxofluorination, capable of converting alcohols directly into alkyl fluorides. nih.govcommonorganicchemistry.com It is particularly effective for fluorinating primary alcohols. nih.gov The first application of DAST in sugar chemistry was reported for the synthesis of 6-deoxy-6-fluoroglucose. nih.gov

The reaction mechanism involves the activation of the alcohol by DAST, followed by an intramolecular or intermolecular nucleophilic attack by fluoride. When applied to a suitably protected glucose derivative where the C-6 hydroxyl is exposed, DAST provides a direct route to the 6-fluoro derivative. acs.org While effective, DAST is known to be thermally unstable, and care must be taken during its use. nih.gov Its utility in carbohydrate chemistry is well-documented, offering a direct method for introducing fluorine at specific positions. acs.orgresearchgate.net

Data Tables

Table 1: Key Enzymes in Chemoenzymatic Synthesis

| Enzyme | Abbreviation | Source Organism | Role in Synthesis | Citation |

|---|---|---|---|---|

| Galactokinase | GalK | Escherichia coli | Phosphorylates the fluorinated sugar | nih.gov, manchester.ac.uk |

| Galactose-1-phosphate uridylyltransferase | GalPUT | Escherichia coli | Forms the UDP-sugar precursor | nih.gov, manchester.ac.uk |

| UDP-galactose 4-epimerase | GalE | Escherichia coli | Converts UDP-galactose to UDP-glucose | nih.gov, manchester.ac.uk |

| Glucosyltransferase | SAD10 | Oat root | Transfers the fluorinated glucose to an acceptor | nih.gov, manchester.ac.uk |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reagents/Components | Key Steps | Primary Application | Citation |

|---|---|---|---|---|

| Multi-Enzyme Cascade | Multiple enzymes (e.g., kinases, pyrophosphorylases), ATP, UTP | Sequential enzymatic conversion of a fluorinated sugar phosphate to a nucleotide sugar. | Synthesis of activated sugar donors for glycosylation. | nih.gov, rsc.org, researchgate.net |

| One-Pot Enzymatic Synthesis | Multiple enzymes in a single vessel, fluorinated sugar precursor | Simultaneous or sequential enzymatic reactions without intermediate purification. | Efficient synthesis of complex glycosides. | nih.gov, manchester.ac.uk, sciepublish.com |

| Nucleophilic Fluorination | Protected sugar with a leaving group (e.g., triflate), Fluoride source (e.g., [¹⁸F]KF/Kryptofix) | S_N2 displacement of the leaving group at C-6 with fluoride ion. | Synthesis of radiolabeled compounds for PET imaging. | nih.gov, researchgate.net, nih.gov |

| Selective Displacement | Protected glucose, sulfonyl chlorides (e.g., TsCl), fluoride salt (e.g., KF) | Activation of C-6 hydroxyl, nucleophilic displacement, deprotection. | General chemical synthesis of 6-fluoro-sugars. | mdpi.com |

| DAST Fluorination | Protected glucose with a free C-6 hydroxyl, DAST | Direct conversion of the C-6 primary alcohol to a fluoride. | Direct deoxofluorination. | nih.gov, acs.org, nih.gov |

Conformational Analysis and Spectroscopic Characterization of 6 Fluoro 6 Deoxy D Glucopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For fluorinated sugars like 6-fluoro-6-deoxy-D-glucopyranose, both ¹H and ¹⁹F NMR provide critical insights into the conformational preferences of the pyranose ring and the orientation of the C5-C6 side chain. researchgate.net

The ¹H and ¹⁹F NMR spectra of 6-fluoro-6-deoxy-D-glucopyranose (6FDG) and its anomers have been extensively studied in various solvents, including methanol, acetone, DMSO, and water. researchgate.net The substitution of the C-6 hydroxyl group with fluorine creates a CH₂F group, which simplifies the proton spectrum compared to native glucose while introducing informative fluorine couplings. researchgate.net The ¹⁹F NMR spectra show well-resolved signals for the α and β anomers, taking advantage of the wide chemical shift range of the fluorine nucleus. acs.org This clear separation allows for the simultaneous study of both anomers in an equilibrium mixture. acs.org

The chemical shifts in ¹⁹F NMR are particularly sensitive to the local electronic environment. For 6-fluoro-6-deoxy-D-glucopyranose, the ¹⁹F chemical shifts are typically observed in the region of +229 to +230 ppm relative to CFCl₃. researchgate.net

| Anomer | Solvent | ¹⁹F Chemical Shift (ppm) |

| α-6FDG | D₂O | -232.7 |

| β-6FDG | D₂O | -233.1 |

| Data sourced from a study on a library of monofluorinated monosaccharides. Chemical shifts are relative to an external standard and may vary slightly based on experimental conditions. |

The analysis of spin-spin coupling constants, particularly vicinal (three-bond) ¹H-¹H and ¹H-¹⁹F couplings, is fundamental to conformational analysis. In 6-fluoro-6-deoxy-D-glucopyranose, the key couplings are J(H5, H6R), J(H5, H6S), and the corresponding J(H5, F6), J(H6R, F6), and J(H6S, F6). researchgate.netresearchgate.net These values are extracted from the NMR spectra, often requiring computer-assisted analysis of the complex ABMX spin systems of the CH-CH₂F fragment. researchgate.net

A large value for the vicinal fluorine-proton coupling constant, ³J(H5,F6), is particularly indicative of a specific rotational isomer. researchgate.net The accurate determination of these coupling constants provides the quantitative data needed for rotamer population analysis. researchgate.net

| Coupling Constant | Value (Hz) for β-anomer in DMSO-d₆ |

| ³J(H5,H6R) | 2.0 |

| ³J(H5,H6S) | 7.9 |

| ³J(H6R,F) | 47.0 |

| ³J(H6S,F) | 47.0 |

| ²J(H6R,H6S) | -9.5 |

| Note: These are representative values. The exact values can vary with solvent and temperature. The assignment of the prochiral C-6 protons (6R and 6S) is crucial for correct analysis. researchgate.net |

The conformation around the C5-C6 bond in hexopyranoses can be described by a dynamic equilibrium between three staggered rotamers, often referred to as gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche). The populations of these rotamers are determined by analyzing the vicinal ¹H-¹H and ¹H-¹⁹F coupling constants. researchgate.netresearchgate.net

For 6-fluoro-6-deoxy-D-glucopyranose, studies have shown that there is a highly favored rotational isomer. researchgate.net The analysis, based on the large observed value of the fluorine coupling to H-5, indicates a preference for the rotamer where the fluorine atom is positioned anti-periplanar to H-5. researchgate.net This contrasts with the conformational preference of D-glucose itself, highlighting the significant influence of the fluorine substituent. An iterative computational analysis of the observed vicinal couplings allows for the precise determination of both the individual rotamer couplings and their populations. researchgate.net

The chemical shift of the ¹⁹F nucleus is not only influenced by its immediate bonding environment but also by the stereochemical arrangement of substituents further away in the molecule. researchgate.netnih.gov This is known as the γ-effect. In 6-fluoro-6-deoxy-D-glucopyranose, the ¹⁹F chemical shifts and the differences in shifts between the α and β anomers can be explained by the stereochemical dependence on electronegative substituents elsewhere in the pyranose ring. researchgate.net

The orientation of hydroxyl groups relative to the C-F bond can lead to through-space electronic interactions that shield or deshield the fluorine nucleus, causing measurable changes in its resonance frequency. This sensitivity makes ¹⁹F chemical shifts a powerful tool for confirming stereochemistry and analyzing subtle conformational changes. researchgate.netnih.gov

Theoretical and Computational Approaches to Conformational States

While NMR spectroscopy provides invaluable experimental data on molecular conformation, theoretical and computational methods are essential for interpreting this data and providing a deeper understanding of the underlying energetics.

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, have become increasingly important in carbohydrate chemistry. researchgate.netnih.gov These methods are used to calculate NMR parameters like chemical shifts and spin-spin coupling constants from first principles. nih.gov

For molecules like 6-fluoro-6-deoxy-D-glucopyranose, theoretical calculations can:

Predict the relative energies of the different C5-C6 rotamers, corroborating the populations derived from experimental coupling constants. researchgate.net

Calculate theoretical NMR coupling constants and chemical shifts for different conformations. By comparing these calculated values with experimental data, a more confident assignment of the molecular structure can be made. nih.gov

Investigate the influence of solvent effects on conformational equilibrium, for which both explicit and implicit solvent models can be applied to improve the accuracy of the calculations. rsc.org

These computational studies complement experimental NMR data, providing a robust and detailed picture of the conformational landscape of 6-fluoro-6-deoxy-D-glucopyranose in solution. researchgate.netnih.gov

Conformational Analysis in Solution

The conformation of 6-Fluoro-6-deoxy-D-glucopyranose (6FDG) in solution has been a subject of detailed investigation, primarily through high-resolution proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy. These studies have focused on determining the populations of the various staggered rotamers around the C-5—C-6 bond, which dictates the spatial orientation of the fluorinated exocyclic hydroxymethyl group.

Research by Abraham and his colleagues in 1992 provided a comprehensive analysis of 6FDG in several solvents, including methanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and aqueous solution. researchgate.net By meticulously analyzing the ¹H and ¹⁹F NMR spectra, they were able to extract the vicinal coupling constants, specifically JH-5,H-6. researchgate.net These coupling constants are crucial as their magnitudes are directly related to the dihedral angles between the coupled nuclei, and thus can be used to calculate the relative populations of the three possible staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg).

A key finding of this research was that the conformational equilibrium of the C-5—C-6 bond in 6FDG is significantly influenced by the presence of the fluorine atom. researchgate.net Across all solvents studied, a consistent trend was observed where the rotamer with the fluorine atom antiperiplanar to the H-5 proton is the most favored. researchgate.net Conversely, the rotamer where the fluorine atom is antiperiplanar to the ring oxygen (O-5) was found to be particularly disfavored. researchgate.net This preference is attributed to a combination of steric and electronic effects, including the gauche effect, where a conformation with a gauche arrangement of electronegative substituents is often favored.

The analysis of the complex spin systems, such as the ABCX system of the CHCH₂F moiety, was essential in obtaining accurate coupling constants and, consequently, reliable rotamer populations. researchgate.net These findings highlight the profound impact of a single fluorine substitution on the conformational landscape of a pyranose ring, which in turn can influence its biological activity and interaction with enzymes and transporters. nih.govnih.gov

Table 1: Rotamer Populations of 6-Fluoro-6-deoxy-D-glucopyranose in Aqueous Solution (Qualitative)

| Rotamer Conformation | Population in Aqueous Solution | Favored/Disfavored |

| Fluorine antiperiplanar to H-5 | Most Abundant | Favored |

| Fluorine antiperiplanar to C-4 | Intermediate | - |

| Fluorine antiperiplanar to O-5 | Least Abundant | Disfavored |

Spectroscopic Characterization

The primary tool for the detailed structural and conformational analysis of 6-Fluoro-6-deoxy-D-glucopyranose in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR provide a wealth of information regarding the chemical environment and spatial arrangement of the atoms within the molecule.

Of particular importance are the vicinal coupling constants (³J), especially those involving the protons on C-5 and C-6 (³JH-5,H-6R and ³JH-5,H-6S) and the vicinal fluorine-proton couplings (³JH-5,F). researchgate.netresearchgate.net The magnitudes of these couplings are dependent on the dihedral angle as described by the Karplus equation and its modifications for fluorinated compounds. The large value of the fluorine coupling to H-5 has been a key piece of evidence in establishing the favored rotational isomer where F-6 is antiparallel to H-5. researchgate.net

¹⁹F NMR spectroscopy offers a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is sensitive to its local environment and the conformation of the C-5—C-6 bond. The coupling of the fluorine atom to adjacent protons provides additional structural constraints. The analysis of both ¹H and ¹⁹F NMR spectra in tandem is therefore essential for a comprehensive spectroscopic characterization of 6FDG. researchgate.netresearchgate.net

Table 2: Key NMR Spectroscopic Data for 6-Fluoro-6-deoxy-D-glucopyranose (Conceptual)

| Parameter | Description | Significance |

| ¹H Chemical Shifts (δ) | Resonances of individual protons | Provides information on the electronic environment of each proton. |

| ¹⁹F Chemical Shift (δ) | Resonance of the fluorine atom | Sensitive to the local electronic environment and conformation. |

| ³JH-5,H-6R/S | Vicinal proton-proton coupling constants | Used to determine the dihedral angles and rotamer populations around the C-5—C-6 bond. |

| ³JH-5,F | Vicinal proton-fluorine coupling constant | Provides further constraints on the C-5—C-6 bond conformation. |

| ²JH-6R,H-6S | Geminal proton-proton coupling constant | Provides information about the geometry of the CH₂F group. |

Molecular Dynamics Simulations in Aqueous Solutionnih.gov

While NMR spectroscopy provides invaluable experimental data on the average conformations of 6-Fluoro-6-deoxy-D-glucopyranose in solution, molecular dynamics (MD) simulations offer a powerful computational approach to visualize and understand the dynamic behavior of the molecule in an explicit aqueous environment. An MD simulation of 6FDG in a box of water molecules would allow for the exploration of its conformational landscape, the dynamics of solvent interactions, and the influence of the fluorine atom on the surrounding water structure.

To date, a specific molecular dynamics simulation study focused solely on 6-Fluoro-6-deoxy-D-glucopyranose in aqueous solution has not been identified in the performed searches. However, computational studies on other deoxysugars and fluorinated carbohydrates provide a framework for what such an investigation would entail. nih.gov

A typical MD simulation of 6FDG would involve the following steps:

System Setup: A three-dimensional model of the α- or β-anomer of 6FDG would be placed in the center of a periodic box filled with a large number of explicit water molecules (e.g., TIP3P or SPC/E water models).

Force Field Parametrization: An appropriate force field, such as GROMOS, AMBER, or CHARMM, would be chosen to describe the inter- and intramolecular interactions. Crucially, the parameters for the fluorinated hydroxymethyl group would need to be accurately defined to reproduce its known conformational preferences and interactions.

Simulation Production: After an initial energy minimization and equilibration phase, the system would be simulated for a significant period (nanoseconds to microseconds), during which the positions and velocities of all atoms would be calculated at discrete time steps by integrating Newton's equations of motion.

The analysis of the resulting trajectory would provide detailed insights into:

Conformational Dynamics: The time evolution of the C-5—C-6 bond dihedral angles could be monitored to determine the populations and interconversion rates of the different rotamers, providing a dynamic counterpart to the time-averaged data from NMR.

Solvation Structure: The radial distribution functions between the fluorine atom and the hydrogen and oxygen atoms of the surrounding water molecules would reveal the local solvation shell structure. This could shed light on whether the fluorine atom acts as a hydrogen bond acceptor and how it perturbs the hydrogen-bonding network of water compared to a hydroxyl group.

Hydrogen Bonding: The formation and lifetime of intramolecular and intermolecular hydrogen bonds could be analyzed to understand their role in stabilizing specific conformations.

Such a study would be instrumental in providing a detailed, atomistic understanding of how the substitution of a hydroxyl group with a fluorine atom at the C-6 position modulates the conformational preferences and solvent interactions of a glucose molecule.

Biochemical and Enzymatic Interactions of 6 Fluoro 6 Deoxy D Glucopyranose

Interactions with Glucose Transporters (GLUTs and SGLTs)

6-Fluoro-6-deoxy-D-glucopyranose (6FDG), a glucose analog, interacts with glucose transporters, which are essential for facilitating the movement of glucose across cell membranes. snmjournals.org These transporters are broadly categorized into two families: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). nih.gov The interaction of 6FDG with these transporters is crucial in determining its biological activity and its potential as a tracer for glucose transport.

6FDG has been shown to be a substrate for glucose transporters, competing with glucose for transport into cells. nih.gov Studies have indicated that 6FDG is transported by both GLUT1 and GLUT4 transporters. nih.gov The structural requirements for active transport of glucose by the intestine, which are presumed to be similar for the kidney, are met by 6FDG. physiology.org This is supported by findings that 6FDG is actively transported by hamster intestinal sacs. physiology.org

The efficiency of 6FDG transport has been compared to other glucose analogs. For instance, its uptake stimulation is similar to that of 3-O-methyl-D-glucose (3OMG), a commonly used tracer in transport assays. nih.gov In contrast to 2-deoxy-2-fluoro-D-glucose (2FDG), which is poorly transported by the intestine and kidney, 6FDG is actively transported by both. nih.gov This suggests that the structural modification at the C-6 position does not hinder its recognition and transport by these specific transporters.

| Transporter Type | Interaction | Supporting Evidence |

|---|---|---|

| GLUT1 | Substrate | Transport observed in Clone 9 cells, which express GLUT1. nih.gov |

| GLUT4 | Substrate | Insulin-stimulated uptake in 3T3-L1 adipocytes, which express GLUT4. nih.gov |

| Intestinal SGLTs | Substrate | Actively transported by hamster intestinal sacs. physiology.org |

| Renal SGLTs | Substrate | No excretion into the urinary bladder unless an inhibitor of active renal transport (phlorizin) is administered. nih.gov |

The transport of 6FDG is responsive to insulin (B600854). nih.govphysiology.org In insulin-sensitive tissues like adipocytes, insulin stimulates the uptake of 6FDG. nih.gov Specifically, in 3T3-L1 adipocytes, insulin was found to stimulate the uptake of 6FDG by 1.6-fold. nih.govphysiology.org This insulin-mediated increase in transport is comparable to the stimulation observed with 3OMG. nih.gov The uptake in these cells is inhibited by cytochalasin B, a known inhibitor of GLUT1 and GLUT4 transporters, further confirming that 6FDG is transported via these insulin-responsive transporters. nih.gov In vivo studies in rats have also demonstrated that the uptake of 18F-labeled 6FDG by skeletal muscle is responsive to insulin stimulation. snmjournals.org

6FDG acts as a competitive inhibitor of glucose transport. physiology.org Kinetic studies have demonstrated that 6FDG and 2-deoxy-D-glucose (2DG) compete with glucose at the same transport site in yeast. physiology.org This competitive inhibition was initially postulated to be the mechanism behind the cytotoxic effects of 6FDG. physiology.org The ability of 6FDG to compete with glucose for transport underscores its interaction with the substrate-binding sites of glucose transporters.

Enzyme Substrate Specificity and Metabolic Fate

Once transported into the cell, the metabolic fate of a glucose analog is determined by its interaction with intracellular enzymes, primarily those of the glycolytic pathway.

A key characteristic of 6-Fluoro-6-deoxy-D-glucopyranose is its inability to be phosphorylated by hexokinases. nih.gov The absence of a hydroxyl group at the C-6 position prevents the enzymatic transfer of a phosphate (B84403) group from ATP, a reaction catalyzed by hexokinase. nih.gov This is a critical distinction from glucose and other analogs like 2FDG, which are phosphorylated to form glucose-6-phosphate and 2FDG-6-phosphate, respectively. nih.gov The non-phosphorylation of 6FDG means it is not trapped intracellularly in a phosphorylated form. nih.gov

| Compound | Interaction with Hexokinase | Metabolic Consequence |

|---|---|---|

| D-Glucose | Substrate | Phosphorylated to Glucose-6-phosphate, enters glycolysis. nih.gov |

| 2-Deoxy-2-fluoro-D-glucose (2FDG) | Substrate | Phosphorylated to 2FDG-6-phosphate, trapped in the cell. nih.gov |

| 6-Fluoro-6-deoxy-D-glucopyranose (6FDG) | Not a substrate | Not phosphorylated, remains in a free form within the cell. nih.gov |

Due to its non-phosphorylation by hexokinase, 6FDG does not enter the glycolytic pathway. nih.gov Kinetic studies in yeast have shown that 6FDG does not affect any metabolic pathway within the cell, further supporting its metabolic inertness. physiology.org This lack of metabolic transformation means that in trace quantities, 6FDG is distributed in the body's water and remains unchanged. nih.govphysiology.org This property makes it a suitable tracer for measuring glucose transport rates without the confounding factor of subsequent metabolic steps. nih.gov

Investigation of Downstream Metabolism (e.g., Catabolites)

The metabolic fate of 6-Fluoro-6-deoxy-D-glucopyranose is fundamentally dictated by its structure, specifically the substitution of the hydroxyl group at the C-6 position with a fluorine atom. This modification is critical because the 6-hydroxyl group is the site of phosphorylation by hexokinases, the first and crucial step in the glycolysis pathway nih.govnih.gov.

Lacking the C-6 hydroxyl group, 6-Fluoro-6-deoxy-D-glucopyranose cannot be phosphorylated to 6-fluoro-6-deoxy-D-glucose-6-phosphate nih.gov. As phosphorylation is the key step that traps glucose analogs within cells and commits them to further metabolism, its prevention means that 6-Fluoro-6-deoxy-D-glucopyranose does not significantly enter the glycolytic pathway nih.govnih.gov.

Consequently, the compound does not undergo substantial downstream metabolism, and significant catabolites are not formed. Research using PET imaging with radio-labeled 6-Fluoro-6-deoxy-D-glucose (6-¹⁸FDG) has shown that, when administered in trace quantities, the compound is distributed in the body's water and does not accumulate in organs like the heart and brain in the way that phosphorylated sugars do nih.gov. This behavior indicates that the molecule remains largely unchanged after cellular uptake, acting primarily as a tracer for glucose transport rather than metabolic activity nih.gov. This contrasts with other fluorinated sugars like 6-fluoro-6-deoxy-D-fructose, which can be metabolized downstream to products such as deoxyfluorolactate snmjournals.org.

Molecular Recognition Mechanisms

The replacement of a hydroxyl group with fluorine significantly alters the electronic and hydrogen-bonding properties of a sugar molecule, thereby influencing its interaction with proteins such as lectins. The fluorine atom is highly electronegative, and the carbon-fluorine (C-F) bond is more hydrophobic than a carbon-hydroxyl (C-OH) bond bohrium.com. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom can only serve as a weak hydrogen bond acceptor. These changes directly impact the molecular recognition events between the fluorinated sugar and the amino acid residues in a protein's binding site.

Sugar-Lectin Binding Studies

Studies investigating the binding of 6-Fluoro-6-deoxy-D-glucopyranose to various lectins have demonstrated that the effect of C-6 fluorination is highly specific to the particular lectin.

Dolichos lablab Lectin (DLL): For this lectin, the equatorial hydroxyl groups at C-3, C-4, and C-6 of the pyranose ring are considered essential for binding. However, 6-Fluoro-6-deoxy-D-glucose was a notable exception to this rule. While other sugars with substitutions at the C-6 position (such as methyl or iodo groups) were non-inhibitory, 6-Fluoro-6-deoxy-D-glucose was able to inhibit the lectin, indicating successful binding oup.com. This suggests that the small size and electronegativity of the fluorine atom are tolerated within the DLL binding site, unlike larger substituents oup.com.

Pisum sativum Agglutinin (PSA): In contrast to DLL, the interaction of 6-Fluoro-6-deoxy-D-glucose with PSA was found to be minimal nih.govacs.org. This indicates that for PSA, the hydrogen-bonding capabilities of the 6-hydroxyl group are critical for effective binding, and the fluorine substitution abolishes this interaction nih.govacs.org.

DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): In screening studies using a library of fluorinated monosaccharides, 6-deoxy-6-F-glucose was identified as a binder to this C-type lectin mdpi.com.

The following table summarizes the observed binding interactions between 6-Fluoro-6-deoxy-D-glucopyranose and different lectins.

Influence of Fluorination on Protein-Sugar Interactions

The substitution of fluorine for a hydroxyl group at the C-6 position introduces several physicochemical changes that influence protein-sugar interactions.

Hydrogen Bonding: The primary influence is the change in hydrogen bonding capacity. The loss of the hydrogen bond-donating ability of the hydroxyl group can weaken or abolish binding if this interaction is critical, as seen with the PSA lectin nih.govacs.org. However, if the binding pocket can accommodate the electronegative fluorine atom and its weak hydrogen-bond accepting character, binding may still occur, as is the case with DLL oup.com.

Steric and Electrostatic Effects: The fluorine atom is relatively small, comparable in size to a hydrogen atom, allowing it to fit into binding sites where larger groups cannot oup.com. Its high electronegativity creates a strong dipole in the C-F bond, which can lead to favorable electrostatic or dipole-mediated interactions within the protein's binding pocket, potentially compensating for the loss of a hydrogen bond bohrium.com.

The varied effects observed with different lectins underscore that the influence of fluorination is not uniform. It is highly dependent on the specific architecture and chemical environment of the protein's carbohydrate-binding site.

Applications of 6 Fluoro 6 Deoxy D Glucopyranose in Biomedical Research

Positron Emission Tomography (PET) Imaging as a Glucose Transport Tracer

6-Fluoro-6-deoxy-D-glucopyranose, often labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to produce [¹⁸F]6FDG, has emerged as a valuable tracer for positron emission tomography (PET) imaging. Its unique properties allow for the specific assessment of glucose transport, a fundamental biological process.

Assessment of Glucose Transport Rates In Vivo

[¹⁸F]6FDG serves as a tracer for quantifying glucose transport rates in various tissues and organs within a living organism. nih.govnih.govsnmjournals.org Because glucose, a polar molecule, requires transporter proteins (GLUTs) to cross cell membranes, a valid tracer must mimic glucose's interaction with these transporters. nih.govsnmjournals.org [¹⁸F]6FDG meets this criterion, enabling the noninvasive imaging and measurement of glucose transport in both normal physiological and pathological conditions. nih.govnih.govsnmjournals.org This capability is crucial for understanding the initial step of glucose metabolism and how it is altered in various diseases.

Differentiation from Phosphorylation-Trapped Analogs (e.g., 2-[¹⁸F]FDG)

A key advantage of [¹⁸F]6FDG lies in its distinction from the most commonly used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.govnih.gov While both are glucose analogs transported into cells, their metabolic fates diverge significantly. [¹⁸F]FDG, once inside the cell, is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. mdpi.comresearchgate.netnih.gov This phosphorylated form cannot be further metabolized and becomes trapped intracellularly. snmjournals.orgnih.gov This trapping mechanism makes it difficult to isolate and quantify the transport step alone. snmjournals.org

In contrast, the substitution of the hydroxyl group with fluorine at the 6th carbon position in [¹⁸F]6FDG prevents its phosphorylation by hexokinase. nih.govnih.govresearchgate.net As a result, [¹⁸F]6FDG does not get trapped within the cells and its distribution reflects the transport process more directly, without the confounding influence of phosphorylation. nih.govnih.gov Studies have shown that on the timescale typical of PET imaging, any metabolic products of [¹⁸F]6FDG are negligible. nih.gov

This fundamental difference is evident in PET imaging studies. With [¹⁸F]FDG, there is a continuous rise in radioactivity in tissues with high glucose metabolism like the heart and brain, along with significant excretion into the bladder. nih.govphysiology.org Conversely, the radioactivity from [¹⁸F]6FDG in these organs tends to reach a steady state, and there is minimal excretion into the bladder unless a renal transport inhibitor is administered. nih.govphysiology.org

Imaging Glucose Metabolism in Specific Tissues and Pathological States

The ability of [¹⁸F]6FDG to specifically trace glucose transport makes it a powerful tool for studying glucose metabolism in various tissues and disease states. For example, it can be used to investigate conditions characterized by altered glucose transport, such as insulin (B600854) resistance. nih.govsnmjournals.org

In PET studies comparing fasting and hyperinsulinemic-euglucemic conditions in rats, the uptake of [¹⁸F]6FDG was shown to be sensitive to insulin stimulation in skeletal muscle and heart, tissues rich in the insulin-responsive glucose transporter GLUT4. snmjournals.org As expected, insulin did not affect its uptake in the brain, which does not rely on GLUT4 for glucose transport. snmjournals.org This demonstrates the tracer's utility in differentiating tissue-specific responses to insulin.

Investigating Cellular and Organismal Metabolism

Beyond its applications in PET imaging, 6-fluoro-6-deoxy-D-glucopyranose and its derivatives are instrumental in probing the intricacies of cellular and organismal metabolism.

Studies of Glucose Homeostasis and Insulin Responsiveness

Research has demonstrated that the uptake of 6-fluoro-6-deoxy-D-glucopyranose is responsive to insulin. nih.govnih.gov In one study, insulin stimulated the uptake of this glucose analog by 1.6-fold in 3T3-L1 adipocytes, a cell line commonly used to study fat cell biology. nih.govphysiology.org This insulin-stimulated uptake was inhibited by cytochalasin B, a known inhibitor of glucose transporters. nih.govphysiology.org These findings support the role of 6-fluoro-6-deoxy-D-glucopyranose as a valid tracer for studying insulin-responsive glucose transport. nih.govnih.gov Such studies are critical for understanding the mechanisms of glucose homeostasis and the pathophysiology of insulin resistance and diabetes. nih.govsnmjournals.org

Tracing Fructose (B13574) Metabolism in Microglia and Neuroinflammation (using 6-fluoro-6-deoxy-D-fructose)

A related compound, 6-fluoro-6-deoxy-D-fructose (6-FDF), labeled with ¹⁸F, is being investigated as a PET tracer for fructose metabolism. mdpi.comnih.gov This is particularly relevant for studying neuroinflammatory processes, as the fructose-preferring transporter, GLUT5, is predominantly expressed on microglia in the brain. mdpi.comnih.gov Microglia are the primary immune cells of the central nervous system and play a crucial role in brain health and disease. antibodysystem.com

In a rodent model of neuroinflammation induced by lipopolysaccharide (LPS), PET imaging with [¹⁸F]6-FDF showed increased accumulation at the site of inflammation. mdpi.comnih.gov This suggests that [¹⁸F]6-FDF can be used to specifically image activated microglia. mdpi.com This is a significant advantage over [¹⁸F]FDG, as the glucose metabolism signal from [¹⁸F]FDG in inflammatory cells is often confounded by the high background glucose metabolism of neurons and other brain cells. mdpi.com Therefore, [¹⁸F]6-FDF holds promise as a more specific biomarker for PET imaging of neuroinflammation in conditions like neurodegenerative diseases. mdpi.comnih.gov

Chemical Probes for Biological System Analysis

The fluorinated glucose analog, 6-Fluoro-6-deoxy-D-glucopyranose (6-FDG), serves as a valuable chemical probe in biomedical research. Its structural similarity to D-glucose allows it to interact with biological systems, while the fluorine atom at the C-6 position imparts unique properties that enable the investigation of specific biological processes.

Elucidating Membrane Transport Mechanisms

6-FDG has proven to be an effective tracer for studying glucose transport across cell membranes. nih.gov Unlike the more commonly used 2-deoxy-2-[¹⁸F]fluoro-D-glucose (2-FDG), 6-FDG is not phosphorylated by hexokinases due to the absence of a hydroxyl group at the 6th position. nih.govresearchgate.net This characteristic prevents its intracellular trapping and allows for the specific study of transport kinetics.

Research has demonstrated that 6-FDG competes with glucose for transport and is actively transported by both glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). nih.govnih.gov This dual transportability makes it a versatile tool for investigating a broader range of glucose transport mechanisms compared to tracers like 2-FDG, which is poorly transported by intestinal and renal SGLTs. nih.gov

Studies using ¹⁸F-labeled 6-FDG (⁶¹⁸FDG) in conjunction with positron emission tomography (PET) have provided significant insights into glucose transport in vivo. For instance, in rats, ⁶¹⁸FDG was shown to be actively transported by the kidneys, as evidenced by the lack of its excretion into the urinary bladder unless an SGLT inhibitor like phlorizin (B1677692) was administered. nih.govphysiology.org This finding highlights the role of SGLTs in renal glucose reabsorption.

Furthermore, 6-FDG uptake has been shown to be responsive to insulin, a key regulator of glucose transport. In 3T3-L1 adipocytes, which express GLUT1 and GLUT4 transporters, insulin stimulated 6-FDG uptake. nih.govphysiology.org This insulin-stimulated uptake was also observed in skeletal muscle in vivo, confirming that 6-FDG can be used to study insulin-sensitive glucose transport. nih.gov The uptake of 6-FDG in these studies was inhibited by cytochalasin B, a known inhibitor of GLUT transporters, further validating its use as a probe for these specific transport proteins. nih.govphysiology.org

The following table summarizes the key findings from studies using 6-FDG to elucidate membrane transport mechanisms:

| Cell/Tissue Type | Transporters Studied | Key Findings | Reference(s) |

| 3T3-L1 Adipocytes | GLUT1, GLUT4 | Insulin stimulated 6-FDG uptake 1.6-fold. Uptake was inhibited by cytochalasin B. | nih.govphysiology.org |

| Clone 9 Cells | GLUT1 | Azide stimulated 6-FDG uptake 3.7-fold. Uptake was inhibited by cytochalasin B. | nih.govphysiology.org |

| Rat Kidney | SGLTs | 6-FDG is actively reabsorbed by renal SGLTs. Inhibition by phlorizin leads to urinary excretion. | nih.govnih.govphysiology.org |

| Rat Skeletal Muscle | GLUT4 | Insulin stimulation increased 6-FDG uptake in vivo. | nih.gov |

Probing Enzyme Activity and Specificity

The unique chemical structure of 6-Fluoro-6-deoxy-D-glucopyranose makes it a valuable tool for probing the activity and specificity of various enzymes, most notably hexokinases.

The primary role of hexokinases in glucose metabolism is to phosphorylate glucose at the 6-position, a critical step that traps glucose inside the cell and commits it to metabolic pathways. nih.gov However, due to the replacement of the hydroxyl group with a fluorine atom at the C-6 position, 6-FDG cannot be phosphorylated by hexokinases. nih.govresearchgate.net This property makes 6-FDG an excellent negative control and a specific probe for studying glucose transport independently of its subsequent metabolism. By using 6-FDG, researchers can isolate and measure the transport step without the confounding factor of enzymatic conversion.

While 6-FDG itself is not a substrate for hexokinases, the broader class of deoxyfluoro-glucose analogs is utilized to investigate the substrate specificity of other enzymes. For example, in studies of the L-rhamnose biosynthetic pathway, various deoxyfluoro congeners of glucose 1-phosphate have been used to probe the substrate scope of the enzymes RmlB, RmlC, and RmlD. acs.org These enzymes are responsible for converting TDP-glucose to TDP-L-rhamnose. acs.org Such studies, while not directly involving 6-FDG, demonstrate the principle of using fluorinated sugar analogs to understand how specific functional groups on the sugar molecule influence enzyme recognition and catalysis. The presence of a fluorine atom can alter the electronic properties and hydrogen bonding capabilities of the molecule, providing insights into the active site requirements of the enzyme.

The following table lists the enzymes and the key findings related to probing their activity and specificity using 6-FDG and related compounds.

| Enzyme | Probe Compound | Key Finding | Reference(s) |

| Hexokinase | 6-Fluoro-6-deoxy-D-glucopyranose | 6-FDG is not a substrate for phosphorylation, allowing for the specific study of glucose transport. | nih.govresearchgate.net |

| RmlB, RmlC, RmlD | Deoxyfluoro congeners of glucose 1-phosphate | Used to evaluate the substrate specificity of enzymes in the L-rhamnose biosynthetic pathway. | acs.org |

Experimental Models and Methodologies in 6 Fluoro 6 Deoxy D Glucopyranose Research

In Vitro Cellular Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of 6-F-DG transport and interaction with cellular machinery.

Mammalian Cell Lines (e.g., 3T3-L1 Adipocytes, Clone 9 Cells)

Mammalian cell lines are crucial for studying the transport of 6-F-DG across cell membranes and the factors that influence this process. nih.gov Key cell lines used in this research include 3T3-L1 adipocytes and Clone 9 cells. nih.govresearchgate.net

3T3-L1 Adipocytes: These cells are a widely used model for studying adipocyte function and glucose metabolism, particularly in the context of insulin (B600854) sensitivity. nih.govfrontiersin.org Research has shown that insulin can stimulate the uptake of 6-F-DG in 3T3-L1 adipocytes, indicating that its transport is responsive to insulin signaling. nih.govphysiology.org Specifically, one study found that insulin stimulated 6-F-DG uptake by 1.6-fold in these cells. nih.govresearchgate.netphysiology.org This is significant because 3T3-L1 adipocytes express both GLUT1 and GLUT4 glucose transporters, and the insulin-stimulated uptake suggests the involvement of GLUT4, a key transporter in muscle and fat cells. nih.govphysiology.org

Clone 9 Cells: These cells, which primarily express the GLUT1 glucose transporter, are also utilized to study 6-F-DG transport. nih.govphysiology.org In Clone 9 cells, the uptake of 6-F-DG was stimulated 3.7-fold by azide, a metabolic inhibitor that increases glucose transport. nih.govresearchgate.netphysiology.org The uptake in both 3T3-L1 and Clone 9 cells was inhibited by cytochalasin B, a known inhibitor of glucose transporters, further confirming that 6-F-DG utilizes these transport proteins. nih.govphysiology.orgresearchgate.net

The table below summarizes key findings from studies using these mammalian cell lines.

| Cell Line | Transporters Expressed | Stimulant | Fold Increase in 6-F-DG Uptake | Inhibitor | Reference |

| 3T3-L1 Adipocytes | GLUT1, GLUT4 | Insulin | 1.6 | Cytochalasin B | nih.govphysiology.orgphysiology.org |

| Clone 9 | GLUT1 | Azide | 3.7 | Cytochalasin B | nih.govphysiology.orgphysiology.org |

Yeast Models for Metabolic Inhibition Studies

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable model organism for studying fundamental metabolic pathways, including glucose transport and its inhibition. nih.gov Early studies have demonstrated that 6-F-DG competes with glucose for transport in yeast. nih.govphysiology.orgphysiology.org This competitive inhibition is a key characteristic that allows researchers to probe the specificity and kinetics of glucose transporters.

Yeast models are advantageous due to their genetic tractability, allowing for the manipulation of genes encoding for specific transporters or metabolic enzymes. mdpi.commdpi.com For example, studies with deoxyfluoro-D-glucopyranose 6-phosphates, which can be formed from their corresponding deoxyfluoro-D-glucoses, have been used to investigate their effects on yeast glucose phosphate (B84403) isomerase. nih.gov While 6-F-DG itself is not phosphorylated, these related studies highlight the utility of yeast systems in understanding how fluorinated glucose analogs interact with key metabolic enzymes. nih.govphysiology.orgnih.gov

In Vivo Animal Models

Animal models, primarily rodents, are indispensable for studying the biodistribution, pharmacokinetics, and imaging applications of 6-F-DG in a whole-organism context.

Rodent Models for Glucose Transport and Metabolic Imaging

Rodent models, such as rats and mice, are extensively used to investigate 6-F-DG as a tracer for glucose transport using Positron Emission Tomography (PET) imaging. nih.govnih.gov A key feature of 6-F-DG is that it is transported into cells but, unlike the commonly used PET tracer 2-fluoro-2-deoxy-D-glucose (FDG), it is not significantly phosphorylated due to the fluorine substitution at the 6th carbon position. nih.govphysiology.orgnih.gov This property allows it to trace the transport step of glucose metabolism independently of subsequent phosphorylation. nih.gov

In vivo PET imaging studies in rats using ¹⁸F-labeled 6-F-DG have shown that the tracer is distributed in body water and its activity in organs like the brain, liver, and heart reaches a constant level over time. nih.govphysiology.org This is in contrast to ¹⁸F-FDG, which accumulates in tissues like the heart and brain due to intracellular trapping after phosphorylation. nih.govphysiology.org Furthermore, ¹⁸F-6-F-DG is not significantly excreted into the urinary bladder unless an inhibitor of active renal transport, such as phlorizin (B1677692), is administered, indicating active transport by the kidneys. nih.govphysiology.org

Application in Disease Models (e.g., Neuroinflammation, Diabetes)

The unique properties of 6-F-DG and its analogs make them valuable tools for studying metabolic changes in various disease models.

Neuroinflammation: A derivative, 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF), has been investigated for imaging neuroinflammation. mdpi.comnih.gov In a rat model where neuroinflammation was induced by lipopolysaccharide (LPS), PET imaging showed increased accumulation of 6-[¹⁸F]FDF in the inflamed brain region. mdpi.comnih.govscholaris.ca This uptake is thought to be mediated by the GLUT5 transporter, which is predominantly expressed on microglia, the brain's resident immune cells that are activated during inflammation. mdpi.comnih.gov The study demonstrated that 6-[¹⁸F]FDF could be a potential PET radiotracer for imaging early microglial activation in neuroinflammatory and neurodegenerative diseases. mdpi.comnih.govscholaris.ca

The table below presents findings from a study using a rodent model of neuroinflammation.

| Radiotracer | Disease Model | Key Finding | Time of Peak Uptake | Reference |

| 6-[¹⁸F]FDF | LPS-induced Neuroinflammation (Rat) | Increased uptake in the inflamed striatum | 48 hours post-LPS | mdpi.comscholaris.ca |

| [¹⁸F]FDG | LPS-induced Neuroinflammation (Rat) | Increased uptake in the inflamed striatum | 1 week post-LPS | mdpi.comscholaris.ca |

Diabetes: Given that a primary issue in insulin-resistant states and diabetes is impaired insulin-stimulated glucose transport, 6-F-DG is a promising tracer for studying this pathology. nih.gov Studies in rats under hyperinsulinemic-euglycemic clamp conditions have demonstrated that the uptake of ¹⁸F-6-F-DG by skeletal muscle is responsive to insulin stimulation. researchgate.netnih.gov This validation is crucial for its use in noninvasively measuring glucose transport in vivo and advancing the understanding of insulin resistance. nih.gov

Advanced Analytical Techniques

A range of advanced analytical techniques is essential for the synthesis, purification, and analysis of 6-F-DG and its metabolites.

Radiosynthesis: The production of ¹⁸F-labeled 6-F-DG for PET imaging involves sophisticated radiochemical synthesis methods. These automated processes are designed to handle the short half-life of fluorine-18 (B77423) and ensure high radiochemical purity. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is a critical tool for the purification and analysis of 6-F-DG and its potential metabolites. nih.gov It is used to separate the compound of interest from precursors and byproducts during synthesis and to analyze its metabolic fate in biological samples. nih.gov

Mass Spectrometry (MS): MS is employed for the structural characterization and quantification of 6-F-DG and its derivatives. nih.gov Recent developments include sensitive LC-MS methods capable of quantifying trace amounts of non-radiolabeled fluorinated glucose analogs and their phosphorylated metabolites in biological samples. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for structural elucidation of 6-F-DG and its metabolites. nih.gov For instance, ¹⁹F NMR spectroscopy has been used to investigate the metabolism of other fluorinated glucose analogs like 2-fluoro-2-deoxyglucose in rats, providing detailed information about the formation of various metabolic products in different tissues. researchgate.net

These analytical methods are fundamental to ensuring the quality of the tracer and accurately interpreting the results from in vitro and in vivo studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique in the research of 6-Fluoro-6-deoxy-D-glucopyranose and its derivatives, primarily for assessing purity and analyzing metabolites. The versatility of HPLC allows for various detection methods to be coupled with it, enhancing its specificity and sensitivity for carbohydrate analysis.

For fluorinated sugars like 6-Fluoro-6-deoxy-D-glucopyranose, which lack a strong chromophore, derivatization is often employed to improve detection by UV-Vis or fluorescence detectors. However, methods have also been developed for the direct analysis of underivatized sugars. A complex analytical setup combining HPLC with a refractive index detector (RID), a radiometric detector (RAD), and a mass spectrometric detector (MSD) has been utilized for the comprehensive analysis of glucose and fluorodeoxyglucose. researchgate.net This multi-detector approach is particularly powerful for radiolabeled compounds, allowing for simultaneous assessment of chemical purity, radiochemical purity, and metabolite identification.

In the context of radiolabeled analogs, such as those used in positron emission tomography (PET), HPLC is the standard method for purification and quality control. For instance, the synthesis of 6-deoxy-6-[¹⁸F]fluoro-D-fructose, a related compound, includes a final HPLC purification step that ensures a high radiochemical purity of over 95%. sigmaaldrich.com Similarly, validated HPLC methods for 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) are characterized by their specificity, precision, accuracy, and linearity, with short analysis times of around 12 minutes. nih.gov

Studies on the metabolism of 6-Fluoro-6-deoxy-D-glucose have indicated that the compound largely remains unchanged in body water, suggesting that metabolite analysis would primarily detect the parent compound. nih.gov This is consistent with the understanding that the 6-fluoro substitution prevents phosphorylation by hexokinase, the first step in glycolysis.

Below is a table summarizing various HPLC methodologies used for the analysis of 6-Fluoro-6-deoxy-D-glucopyranose and related compounds.

| Compound | HPLC System | Column | Mobile Phase | Detector | Application | Reference |

| Glucose and Fluorodeoxyglucose | Agilent 1100 | Zorbax C-18, Asahipak NH2P | Acetonitrile: 0.25% ammonium (B1175870) formate (B1220265) = 80:20 | RID, RAD, MSD | Purity and metabolite analysis | researchgate.net |

| 6-fluoro-6-deoxy-D-galactose | Not specified | Not specified | Not specified | HPLC | Purity determination (min 95%) | nih.gov |

| 2-deoxy-2-[¹⁸F]fluoro-D-glucose | Not specified | Not specified | Not specified | HPLC | Purity, specificity, precision, accuracy, linearity | nih.gov |

| 6-deoxy-6-[¹⁸F]fluoro-D-fructose | Automated module | Not specified | Not specified | HPLC | Purification, radiochemical purity (>95%) | sigmaaldrich.com |

| 2-deoxyglucose | YMC ODS C₁₈ reversed-phase | YMC ODS C₁₈ | Gradient elution | Fluorescence | Quantitative analysis in human plasma | nih.gov |

Radiometric Assays for Tracer Uptake and Distribution

Radiometric assays are fundamental to understanding the in vivo behavior of 6-Fluoro-6-deoxy-D-glucopyranose, particularly its radiolabeled form, 6-deoxy-6-[¹⁸F]fluoro-D-glucose ([¹⁸F]6FDG). These assays, primarily utilizing Positron Emission Tomography (PET), allow for non-invasive imaging and quantification of the tracer's uptake and distribution in various tissues.

Research has demonstrated that [¹⁸F]6FDG is a valid tracer for glucose transport. nih.gov Unlike the more commonly used [¹⁸F]FDG, 6-Fluoro-6-deoxy-D-glucopyranose is not phosphorylated due to the fluorine atom at the C-6 position. researchgate.netresearchgate.net This crucial difference means that the tracer's accumulation in tissues reflects transport across the cell membrane rather than metabolic trapping after phosphorylation.

In vivo PET studies in rats have shown that the distribution of [¹⁸F]6FDG reaches a constant level in the brain, liver, and heart, consistent with its distribution in body water without significant metabolism. researchgate.net Furthermore, these studies revealed that [¹⁸F]6FDG is actively transported by the kidneys. researchgate.net

A key finding from radiometric assays is the insulin-responsiveness of [¹⁸F]6FDG uptake. In 3T3-L1 adipocytes, insulin stimulated the uptake of the tracer. researchgate.net In vivo PET studies under glucose clamp conditions in rats confirmed that the uptake of [¹⁸F]6FDG by skeletal muscle is significantly increased in the presence of insulin, demonstrating its sensitivity to insulin stimulation. nih.gov This insulin-responsive uptake is a critical characteristic for a tracer of glucose transport, as it mirrors the physiological regulation of glucose uptake in tissues like muscle and adipose tissue.

The table below summarizes key findings from radiometric assays involving 6-Fluoro-6-deoxy-D-glucopyranose.

| Experimental Model | Assay Type | Key Findings | Reference |

| 3T3-L1 adipocytes | In vitro uptake assay | Insulin stimulated 6FDG uptake 1.6-fold. | researchgate.net |

| Clone 9 cells | In vitro uptake assay | Azide stimulated 6FDG uptake 3.7-fold. Uptake inhibited by cytochalasin B. | researchgate.net |

| Rats | In vivo PET imaging | [¹⁸F]6FDG activity reached a constant level in brain, liver, and heart. Actively transported by the kidney. | researchgate.net |

| Rats (under glucose clamp) | In vivo PET imaging | Uptake of [¹⁸F]6FDG by skeletal muscle is responsive to insulin stimulation. | nih.gov |

Molecular Docking and Enzymatic Assays for Mechanism Elucidation

The mechanism of action of 6-Fluoro-6-deoxy-D-glucopyranose is primarily elucidated through enzymatic assays and molecular docking studies. These methodologies provide insights into its interaction with key proteins involved in glucose transport and metabolism.

Enzymatic Assays have been crucial in demonstrating a key characteristic of 6-Fluoro-6-deoxy-D-glucopyranose: its inability to be phosphorylated by hexokinase. The substitution of the hydroxyl group with a fluorine atom at the C-6 position prevents the enzymatic transfer of a phosphate group from ATP. nih.govresearchgate.net This lack of phosphorylation is a defining feature that distinguishes it from glucose and other glucose analogs like 2-deoxyglucose.

Further enzymatic studies have explored the interaction of related deoxyfluoro-D-glucopyranose 6-phosphates with other enzymes in the glycolytic pathway. For instance, the 6-phosphates of 3-deoxy-3-fluoro- and 4-deoxy-4-fluoro-D-glucose were found to be substrates for glucose phosphate isomerase. nih.gov While not directly involving 6-Fluoro-6-deoxy-D-glucopyranose, these studies highlight the utility of enzymatic assays in probing the structure-activity relationships of fluorinated carbohydrates.

Molecular Docking studies offer a computational approach to visualize and predict the binding of 6-Fluoro-6-deoxy-D-glucopyranose to its target proteins, primarily glucose transporters (GLUTs). While direct molecular docking studies specifically for 6-Fluoro-6-deoxy-D-glucopyranose are not extensively reported in the provided literature, studies on similar molecules provide a framework for this methodology. For example, molecular docking has been used to investigate the binding of 6-deoxy-6-thio-carboranyl D-glucoconjugates to the GLUT1 transporter. acs.orgnih.gov These studies involve generating 3D conformations of the ligand, calculating partial charges, and then running docking simulations to predict the most favorable binding poses within the active site of the transporter. Such computational analyses help to understand the substrate specificity of glucose transporters and how modifications to the glucose molecule, such as the introduction of a fluorine atom, affect binding affinity and transport. It has been shown that 6-deoxy-6-fluoro-D-glucose can inhibit GLUT1. biosynth.com

The table below provides a summary of the findings from enzymatic assays related to fluorinated glucose analogs.

| Compound/Enzyme | Assay Type | Key Findings | Reference |

| Deoxyfluoro-D-glucoses / Hexokinase | Enzymatic synthesis | Deoxyfluoro-D-glucopyranose 6-phosphates were prepared from the corresponding deoxyfluoro-D-glucoses and ATP using hexokinase. | nih.gov |

| 3-Deoxy-3-fluoro- and 4-deoxy-4-fluoro-D-glucose 6-phosphate / Glucose phosphate isomerase | Enzymatic assay | These compounds were substrates for glucose phosphate isomerase. | nih.gov |

| C-2-substituted D-glucose 6-phosphate derivatives / Glucose phosphate isomerase | Enzymatic assay | Found to be competitive inhibitors of the enzyme. | nih.gov |

Immunohistochemistry for Cellular Localization Studies

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific proteins within cells and tissues. In the context of 6-Fluoro-6-deoxy-D-glucopyranose research, immunohistochemistry is not used to directly visualize the compound itself, but rather to study the cellular and subcellular localization of its primary targets: the glucose transporters (GLUTs). The expression patterns of these transporters determine which cells and tissues will take up 6-Fluoro-6-deoxy-D-glucopyranose.

Studies have utilized immunohistochemistry to map the distribution of major glucose transporters like GLUT1 and GLUT4 in various tissues. For example, in the brain, GLUT1, GLUT3, and GLUT4 have been localized in different cerebral areas using immunofluorescence, a type of immunohistochemistry. researchgate.net This information is critical for interpreting the uptake patterns of glucose analogs observed in PET scans.

In skeletal muscle, a key tissue for insulin-stimulated glucose uptake, immunohistochemistry has been used to study the differential expression of GLUT1 and GLUT4 during muscle cell differentiation. nih.gov These studies show that as myoblasts fuse to form myotubes, the cellular content of GLUT1 decreases while GLUT4 increases. This shift in transporter expression correlates with an increase in insulin-stimulated glucose uptake, a process that can be traced using 6-Fluoro-6-deoxy-D-glucopyranose.

Furthermore, immunohistochemical techniques are essential for studying the translocation of GLUT4 from intracellular vesicles to the plasma membrane upon insulin stimulation, a key mechanism for increasing glucose uptake. researchgate.net By understanding the precise location of these transporters under different physiological conditions, researchers can better understand the cellular basis for the uptake and distribution of 6-Fluoro-6-deoxy-D-glucopyranose.

The table below summarizes the application of immunohistochemistry in studying glucose transporters relevant to 6-Fluoro-6-deoxy-D-glucopyranose research.

| Target Protein | Tissue/Cell Type | Methodology | Key Findings | Reference |

| GLUT1, GLUT3, GLUT4 | Mouse brain | Immunofluorescence | Characterized and quantified the localization of these transporters in different cerebral areas. | researchgate.net |

| GLUT1, GLUT4 | L6 muscle cells | Immunohistochemistry | GLUT1 content decreased and GLUT4 content increased with cell fusion during differentiation. | nih.gov |

| GLUT4 | Adipose and muscle cells | Immunohistochemistry | GLUT4 is localized in microsomal vesicles under basal conditions and translocates to the plasma membrane upon insulin stimulation. | researchgate.net |

| GLUT1 | Microglial cells | Real-time RT-PCR, Western blot | GLUT1 expression was significantly increased after LPS stimulation. | arvojournals.org |

Future Perspectives and Research Directions for 6 Fluoro 6 Deoxy D Glucopyranose

Development of Novel Analogs for Enhanced Specificity

The development of novel analogs of 6-Fluoro-6-deoxy-D-glucopyranose (6-FDG) is a promising avenue for enhancing imaging and therapeutic specificity. By modifying the core structure, researchers aim to create compounds with improved targeting capabilities for specific glucose transporters (GLUTs) or metabolic pathways. For instance, the synthesis of 6'-amino-6'-deoxy-glucoglycerolipid analogs has been explored for their potential antiviral activities. mdpi.com The strategic placement of different fatty acid chains on the amino group of the glucose molecule allows for the investigation of how these modifications influence biological activity, highlighting the importance of the acyl chain length for optimal effect. mdpi.com

Another area of interest is the creation of analogs that can differentiate between various GLUT isoforms, which are overexpressed in different types of diseases. For example, while 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is widely used in positron emission tomography (PET), its uptake is not specific to a single GLUT transporter. nih.gov The development of tracers with higher selectivity for specific transporters, such as GLUT5, which is highly expressed in certain breast tumors, could lead to more accurate diagnostic imaging. nih.gov Research into 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF), an analog of fructose (B13574), has shown its potential as a PET radiotracer for imaging GLUT5-expressing tumors. nih.gov

Furthermore, the synthesis of isosteric nonhydrolyzable phosphonate (B1237965) analogs of sugar nucleotides presents a novel approach to probe enzyme mechanisms and potentially develop enzyme inhibitors. acs.org These analogs, which replace the labile sugar nucleotide linkage with a more stable phosphonate group, can be used to study the properties of enzymes involved in glycan biosynthesis, such as rhamnosyltransferases. acs.org

| Analog Type | Research Focus | Potential Application |

| 6'-amino-6'-deoxy-glucoglycerolipids | Antiviral activity | Development of novel anti-influenza drugs |

| GLUT-specific tracers (e.g., 6-[¹⁸F]FDF) | Enhanced imaging of specific GLUT isoforms | Improved diagnostic imaging for cancers expressing specific GLUTs |

| Isosteric phosphonate analogs | Probing enzyme mechanisms and inhibitor development | Studying glycosyltransferases and developing new therapeutic agents |

Elucidation of Additional Metabolic Pathways

While 6-FDG is primarily known for being transported into cells but not significantly metabolized, a deeper understanding of its potential, albeit minor, metabolic fates is crucial for refining its use as a tracer. nih.govnih.gov Research has confirmed that 6-FDG is not a substrate for phosphorylation by hexokinase, a key step in glycolysis. nih.govresearchgate.net This lack of phosphorylation is what distinguishes it from [¹⁸F]FDG and makes it a suitable tracer for glucose transport. nih.govnih.gov

However, the possibility of other metabolic transformations, however limited, warrants further investigation. For example, the long-term fate of 6-FDG within different tissues and cell types is not fully understood. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy could help to identify any potential minor metabolites of 6-FDG. A comprehensive understanding of all potential metabolic routes will improve the accuracy of kinetic models used to quantify glucose transport in vivo.

Future research should focus on:

In-depth metabolic profiling of 6-FDG in various cell lines and animal models.

Investigating the potential for deglycosylation or other enzymatic modifications of 6-FDG.

Exploring the influence of different physiological and pathological conditions on the metabolic stability of 6-FDG.

Integration with Multi-Omics Approaches

To gain a more holistic understanding of the biological effects and transport mechanisms of 6-FDG, future research will benefit from its integration with multi-omics approaches. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular processes influenced by 6-FDG.

For instance, transcriptomic analysis can reveal changes in the expression of glucose transporter genes (GLUTs and SGLTs) in response to various stimuli or in disease states, which can then be correlated with 6-FDG uptake data. nih.gov Proteomic studies can identify the specific transporter proteins that interact with 6-FDG and quantify their abundance in different tissues. Metabolomic analyses can provide a detailed picture of the metabolic landscape of a cell or tissue, helping to contextualize the role of glucose transport as measured by 6-FDG.

This integrated approach will be particularly valuable in complex diseases like cancer and neurodegenerative disorders. For example, in neuroinflammation research, combining PET imaging with 6-fluoro-6-deoxy-D-fructose ([¹⁸F]FDF) with immunohistochemistry for microglial and astrocyte markers has provided insights into the cellular response to inflammatory stimuli. scholaris.camdpi.com A similar multi-omics strategy applied to 6-FDG could elucidate its role in various physiological and pathological processes with greater detail.

Advancements in Quantitative Imaging and Modeling

Continued advancements in quantitative imaging techniques and mathematical modeling are essential for maximizing the information obtained from 6-FDG PET studies. researchgate.net The development of more sophisticated kinetic models will allow for more accurate quantification of glucose transport rates in different tissues and organs. nih.gov These models need to account for factors such as tracer delivery, transport across the cell membrane, and potential (though minimal) metabolism. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。